3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYZWYAOVLGLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of the pyrrolo[2,3-b]pyridine core. One common method involves the reaction of pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with various reagents:
| Reagent | Conditions | Product Formed | Source |
|---|---|---|---|
| Amines (R-NH₂) | DMF, 60–80°C | 3-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Sodium azide (NaN₃) | DMF, reflux | 3-(Azidomethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Potassium thiocyanate | DMSO, 100°C | 3-(Thiocyanatomethyl)-1H-pyrrolo[2,3-b]pyridine |
These reactions typically proceed via an Sₙ2 mechanism , with the chloromethyl group acting as a leaving site. Steric hindrance from the fused ring system slightly reduces reactivity compared to aliphatic chlorides.
Oxidation and Reduction
The chloromethyl group can be oxidized or reduced under controlled conditions:
| Reaction Type | Reagent | Conditions | Product Formed | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ in H₂SO₄ | 0–5°C, 2 hours | 3-(Carboxy)-1H-pyrrolo[2,3-b]pyridine | |
| Reduction | LiAlH₄ in THF | Reflux, 4 hours | 3-(Methyl)-1H-pyrrolo[2,3-b]pyridine |
Selective oxidation to the aldehyde intermediate (3-formyl derivative) has been achieved using CrO₃ in acetic acid.
Electrophilic Aromatic Substitution
The pyrrolopyridine core undergoes electrophilic substitution predominantly at the 3-position (para to the nitrogen):
The chloromethyl group exerts a mild electron-withdrawing effect, directing substitution to the C3 position . One exception was observed in nitration reactions, where competing C2 substitution occurred under highly acidic conditions .
Reactions with Aldehydes and Mannich Bases
The compound participates in condensation reactions:
-
With aldehydes (R-CHO):
Forms di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes via electrophilic aromatic substitution at C3 .
Example: Reaction with benzaldehyde yields bis(3-(1H-pyrrolo[2,3-b]pyridyl))phenylmethane . -
With Mannich bases (R₂NH-CH₂-X):
Produces 3-aminomethyl derivatives through a three-component reaction involving formaldehyde and amines .
Ring Expansion and Unusual Transformations
-
Chloroform/alkali treatment:
Induces ring expansion to form 1,8-naphthyridine derivatives .
Mechanism: Base-mediated cleavage followed by recombination of the heterocyclic system . -
Reaction with nitrosobenzene:
Yields 3-phenylimino-3H-pyrrolo[2,3-b]pyridine , demonstrating tautomerism in the product .
Stability and Side Reactions
Unexpected products include:
-
Hydrolysis of the chloromethyl group to hydroxymethyl in aqueous basic media.
This compound’s versatility in nucleophilic, electrophilic, and ring transformation reactions makes it valuable for synthesizing pharmaceuticals (e.g., PDE4B inhibitors ) and functional materials. Further studies are needed to quantify reaction kinetics and optimize yields for industrial applications.
Scientific Research Applications
Medicinal Chemistry Applications
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : This compound and its derivatives have shown promise as anticancer agents. Research indicates moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cell lines. The mechanism of action is believed to involve covalent interactions with nucleophilic sites on proteins, which modulates their biological functions.
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. Some derivatives have achieved Minimum Inhibitory Concentration (MIC) values below 0.15 µM, indicating strong antimycobacterial activity.
- Analgesic Properties : Preclinical models have shown that certain derivatives exhibit analgesic effects comparable to morphine. For instance, the "hot plate" test indicated significant pain relief without substantial toxicity.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The results indicated:
| Compound | Cell Line Tested | Cytotoxicity Level |
|---|---|---|
| This compound | Ovarian Cancer | Moderate |
| This compound | Breast Cancer | Limited |
Organic Synthesis Applications
In organic chemistry, this compound serves as a valuable intermediate in the synthesis of various compounds. Its chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block for creating more complex molecular structures.
- Synthesis of Derivatives : The compound can be utilized in cyclo-condensation reactions and other synthetic pathways to create new pyrrolo[2,3-b]pyridine derivatives with enhanced biological activities.
- Reactivity : The presence of the chloromethyl group facilitates various reactions such as oxidation and reduction under specific conditions. This property is exploited in synthesizing compounds with desired functionalities.
Table: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles due to chloromethyl group | Various substituted pyrroles |
| Oxidation | Can be oxidized to form different derivatives | 3-Picolinic Acid |
| Reduction | Can be reduced to yield alcohol derivatives | 3-Pyridinemethanol |
Industrial Applications
Beyond laboratory research, this compound finds applications in industrial settings:
- Agrochemicals : It is utilized in the production of agrochemicals due to its reactivity and ability to form stable intermediates.
- Pharmaceuticals : As a precursor in drug synthesis, this compound contributes to developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, allowing the compound to react with nucleophiles and form covalent bonds with biological targets. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Substituent Position and Reactivity :
- The 3-position is a common site for functionalization. Chloromethyl substitution offers a reactive handle for nucleophilic substitution or cross-coupling, whereas bulkier groups (e.g., nicotinamide in ) enhance target binding.
- Substitution at the 5-position (e.g., bromo, trifluoromethyl) often improves kinase inhibition by enabling hydrophobic interactions (e.g., FGFR inhibitors in ).
Biological Activity: Anticancer Agents: Derivatives like 3f (thiazolyl-indolyl) exhibit potent antiproliferative effects via CDK1 inhibition and survivin downregulation . Kinase Inhibitors: Nicotinamide-substituted analogs (e.g., compound 8a in ) show nanomolar affinity for kinases, highlighting the scaffold’s versatility.
Synthetic Strategies: Cross-Coupling: Suzuki (C–C) and Sonogashira (C–C≡C) reactions are widely used for aryl/alkynyl substitutions . Reductive Amination: Piperidinyl derivatives are synthesized via condensation with 4-piperidone . Alkylation: The chloromethyl group in the title compound could be introduced via chloromethylation of the parent pyrrolo[2,3-b]pyridine.
Stability and Reactivity :
- Chloromethyl-substituted derivatives may exhibit lower stability due to the reactive C–Cl bond but offer opportunities for diversification (e.g., attaching fluorophores or targeting moieties).
- Silyl-protected analogs (e.g., 3-(chloromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine ) demonstrate strategies to stabilize reactive intermediates.
Biological Activity
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound exhibits significant inhibitory effects on several kinases, including SGK-1 and TNIK. These interactions often involve covalent bonding with nucleophilic residues in proteins, which can modulate their activity and influence cellular signaling pathways .
- Receptor Binding : It has been shown to act as a ligand for specific receptors, potentially leading to therapeutic effects in diseases characterized by abnormal receptor activity .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Case Study 1: TNIK Inhibition
In a study focusing on the inhibition of TNIK (TRAF2 and NCK interacting kinase), a series of pyrrolo[2,3-b]pyridine compounds were synthesized. Among these, certain derivatives demonstrated potent inhibition with IC50 values lower than 1 nM. This finding suggests their potential application in treating diseases where TNIK plays a crucial role, such as certain cancers and inflammatory conditions .
Case Study 2: SGK-1 Inhibition
Research has indicated that compounds within the pyrrolo[2,3-b]pyridine class can inhibit SGK-1 kinase activity. SGK-1 is implicated in renal and cardiovascular diseases due to its role in sodium transport regulation. The inhibition of this kinase could provide new therapeutic avenues for managing electrolyte balance in various disorders .
Case Study 3: PDE4B Selectivity
A series of derivatives were evaluated for their selectivity towards phosphodiesterase 4B (PDE4B). One compound showed significant inhibition (IC50 values ranging from 0.11–1.1 μM) while maintaining selectivity against other PDE subtypes. This selectivity is crucial for developing treatments for inflammatory diseases without affecting other signaling pathways negatively .
Q & A
Q. What are the key synthetic methodologies for preparing 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives?
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes:
- Chlorination of hydroxymethyl intermediates : For example, 3-(hydroxymethyl)-1-methoxy-1H-pyrrolo[2,3-b]pyridine is treated with thionyl chloride (SOCl₂) in chloroform under inert conditions to yield 3-(chloromethyl)-1-methoxy derivatives. This is followed by demethylation if necessary .
- Multi-step functionalization : Starting from 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, sequential protection (e.g., methoxy group), reduction (NaBH₄), and chlorination (SOCl₂) are employed .
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) introduce aryl groups at specific positions, as seen in analogues like 5-(3,4-dimethoxyphenyl)-3-substituted derivatives .
Q. How is structural characterization of this compound performed?
Key techniques include:
- ¹H/¹³C NMR spectroscopy : Chemical shifts and coupling constants confirm regiochemistry. For example, the chloromethyl group (-CH₂Cl) typically appears as a singlet near δ 4.5–4.7 ppm in ¹H NMR .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (e.g., [M+H]+ peaks matching calculated values) .
- X-ray crystallography : Used for unambiguous confirmation of complex derivatives, such as kinase inhibitor co-crystal structures .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions influence biological activity in kinase inhibition studies?
Structure-activity relationship (SAR) studies reveal:
- 3-position modifications : Electron-withdrawing groups (e.g., -CF₃, -CN) enhance binding to hinge regions of kinases like FGFR1. For example, 5-(trifluoromethyl)-substituted derivatives show improved hydrogen bonding with Gly485 in FGFR1 .
- 5-position aryl groups : Bulky substituents (e.g., 3,4-dimethoxyphenyl) occupy hydrophobic pockets, increasing selectivity. Derivatives like 21d (3-(p-tolylethynyl)-5-(3,4-dimethoxyphenyl)) exhibit FGFR1 IC₅₀ values <10 nM .
- Chloromethyl utility : The -CH₂Cl group serves as a handle for further derivatization (e.g., nucleophilic substitution to introduce amines or thiols) .
Q. What experimental models are used to evaluate antitumor activity of this compound derivatives?
- In vitro assays :
- Cell proliferation assays : Compounds are tested against cancer cell lines (e.g., diffuse malignant peritoneal mesothelioma, DMPM) using MTT or ATP-based viability assays. IC₅₀ values for active derivatives (e.g., 1f, 3f) range from 0.1–1 μM .
- Apoptosis markers : Caspase-3/7 activation and survivin downregulation are quantified via Western blotting .
- In vivo models :
Q. How are computational methods integrated into the design of pyrrolo[2,3-b]pyridine-based inhibitors?
- Molecular docking : Predicts binding modes to target proteins (e.g., FGFR1). For example, the 1H-pyrrolo[2,3-b]pyridine core forms hydrogen bonds with kinase hinge regions, while substituents optimize hydrophobic interactions .
- Free-energy perturbation (FEP) : Guides substituent optimization by calculating binding affinity differences for analogues .
Methodological Considerations
Q. What strategies mitigate challenges in regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
Q. How are data contradictions resolved in SAR studies?
- Orthogonal validation : Conflicting activity data (e.g., IC₅₀ variations across cell lines) are addressed by repeating assays under standardized conditions (fixed ATP concentrations, consistent passage numbers) .
- Off-target profiling : Selectivity panels (e.g., kinase profiling at 1 μM compound concentration) identify non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
